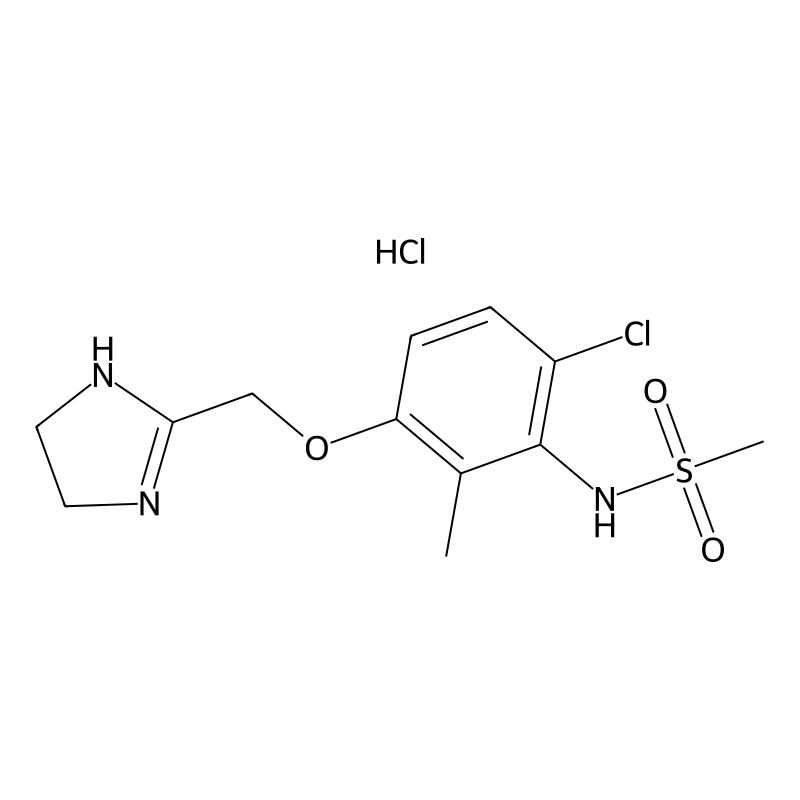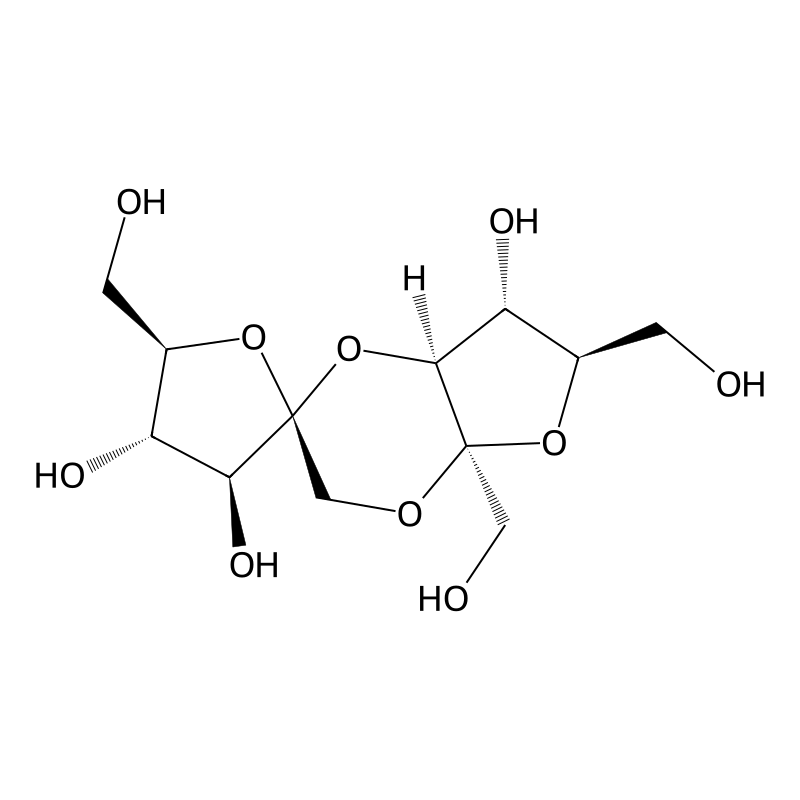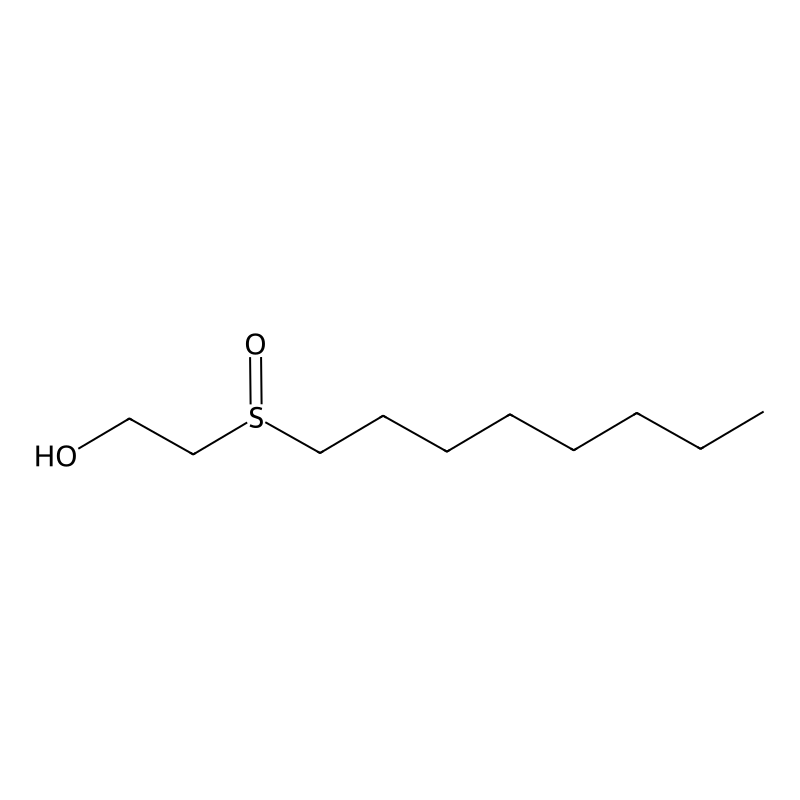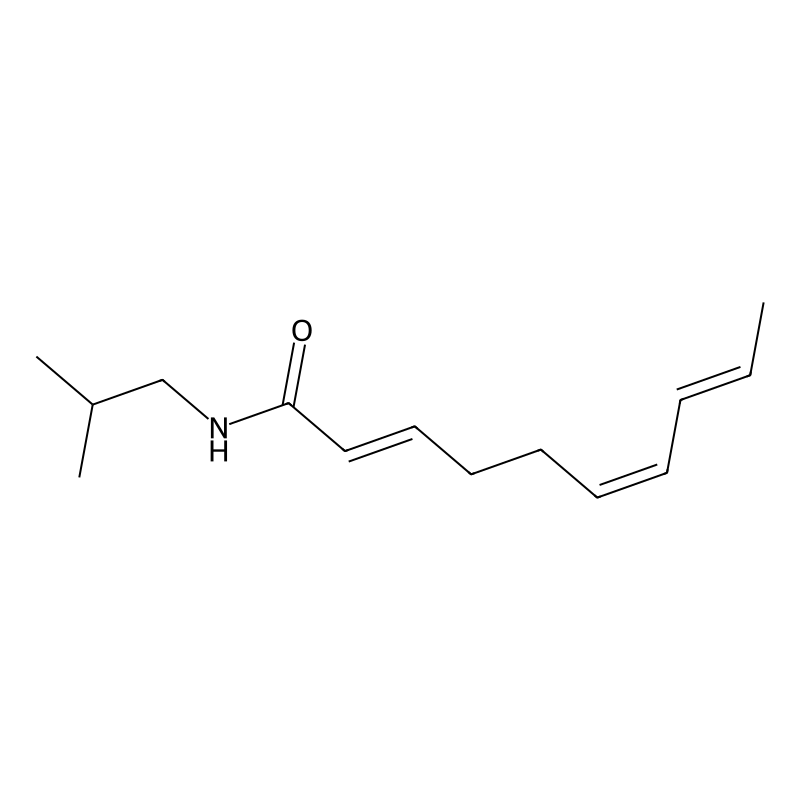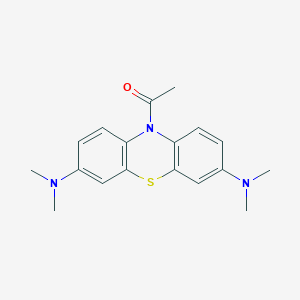SNAP 94847

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
MCH1R Antagonism and Potential Applications
MCH1R is a G protein-coupled receptor found in the central nervous system. When activated by melanin-concentrating hormone (MCH), it can influence various physiological processes, including food intake, reward seeking, stress response, and sleep regulation []. SNAP-94847 acts as a selective antagonist at MCH1R, meaning it binds to the receptor and prevents MCH from exerting its effects [, ]. This property has made SNAP-94847 a valuable research tool for investigating the role of MCH signaling in various diseases.
Appetite Regulation and Obesity
MCH is a potent orexigenic neuropeptide, stimulating appetite. Studies suggest that SNAP-94847 may help regulate food intake and potentially aid in obesity treatment [].
Anxiety and Depression
MCH has been implicated in stress responses and emotional regulation. SNAP-94847's ability to block MCH signaling is being explored for its potential in treating anxiety and depression [, ].
Neurogenesis
Some research suggests that SNAP-94847 may promote neurogenesis, the growth of new neurons, in the dentate gyrus of the hippocampus, a brain region involved in memory and mood [].
SNAP 94847, chemically known as N-(4-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)thiazol-2-yl)phenyl)acetamide, is a selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). Its chemical structure includes a thiazole ring and a trifluoromethyl group, contributing to its unique pharmacological properties. The compound has garnered attention for its potential therapeutic applications in neuropsychiatric disorders due to its ability to modulate neurotransmitter systems, particularly those involving dopamine and norepinephrine .
- Oxidation: Introduction of oxygen atoms to form oxides, which may alter its reactivity and biological activity.
- Reduction: This process can lead to the formation of different derivatives that might exhibit varied pharmacological profiles.
- Substitution Reactions: The presence of functional groups allows for potential substitution reactions, which can be utilized in synthesizing analogs with modified properties .
SNAP 94847 exhibits significant biological activity as an antagonist of MCHR1. Research indicates that it can induce sensitivity to dopamine D2/D3 receptor agonists in animal models, suggesting a role in modulating dopaminergic signaling pathways. Additionally, studies have shown that SNAP 94847 has antidepressant-like effects in chronic unpredictable stress-exposed rats by normalizing levels of key neurotransmitters such as norepinephrine and dopamine . Its selectivity for MCHR1 over other receptors further underscores its potential for targeted therapeutic applications.
The synthesis of SNAP 94847 typically involves multi-step organic synthesis techniques. A common approach includes:
- Formation of Thiazole Rings: Utilizing appropriate precursors to construct the thiazole moieties.
- Coupling Reactions: Employing coupling agents to link the thiazole rings with phenyl and acetamide groups.
- Purification: The final product is purified through recrystallization or chromatography to ensure high purity and yield.
Specific synthetic routes may vary depending on the desired purity and scale of production .
SNAP 94847 has several promising applications, particularly in the field of neuropharmacology:
- Research Tool: It serves as a valuable tool for studying MCHR1's role in various physiological processes and disease states.
- Potential Therapeutic Agent: Due to its effects on neurotransmitter systems, it may be explored for treating conditions such as depression, anxiety, and obesity.
- Pharmacological Studies: It aids in understanding the interactions between melanin-concentrating hormone and other neurotransmitters .
Studies investigating the interactions of SNAP 94847 with other compounds reveal insights into its pharmacodynamics. For instance, it has been shown to enhance the effects of dopamine agonists, indicating that it may have synergistic effects when used alongside other medications targeting dopaminergic pathways. Furthermore, interaction studies highlight its selectivity for MCHR1 compared to other receptors, which is crucial for minimizing side effects and enhancing therapeutic efficacy .
Several compounds share structural or functional similarities with SNAP 94847. Here are some notable examples:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| SNAP 7941 | Thiazole-based antagonist | MCHR1 antagonist | Earlier derivative with similar action |
| MCH1 Antagonists | Various structures | Blockade of melanin-concentrating hormone receptor | Diverse chemical scaffolds |
| Norepinephrine Reuptake Inhibitors | Various structures | Modulation of norepinephrine levels | Different mechanism of action |
SNAP 94847 stands out due to its specific selectivity for MCHR1 and its unique thiazole structure, which contributes to its distinct pharmacological profile compared to other similar compounds .
SNAP 94847 demonstrates exceptional binding affinity for the melanin-concentrating hormone receptor 1 through comprehensive radioligand displacement assays. The compound exhibits a dissociation constant of 2.2 nanomolar and an equilibrium binding affinity of 530 picomolar, establishing it as a high-affinity antagonist [1] [2] [3]. These binding parameters were determined using [125I]-melanin-concentrating hormone radioligand displacement assays in membrane preparations expressing human melanin-concentrating hormone receptor 1 [1] [2] [3].
The binding kinetics studies reveal that SNAP 94847 interacts with a hydrophobic binding pocket comprised of transmembrane domains 1, 2, 3, 6, and 7 within the receptor [4]. The antagonist can be structurally divided into three functional groups: a 4-(2-methylphenyl)piperidine scaffold, an isobutyramido group, and a 4-(3,4-difluorophenoxy)benzyl group, each contributing to the overall binding affinity [4] [5]. The quaternary amine of the piperidine moiety forms a critical ion-ion interaction with aspartic acid at position 192, while the methylphenyl group establishes tight hydrophobic interactions with key residues including tryptophan 338, tyrosine 341, and tyrosine 342 [4] [5].
Autoradiographic studies using [125I]-S36057 radioligand have demonstrated that SNAP 94847 exhibits concentration-dependent inhibition of specific binding with consistently greater than 60% specific binding observed in rat caudate putamen tissue [6]. The compound shows superior binding affinity compared to other melanin-concentrating hormone receptor 1 antagonists, with a rank order of affinity placing SNAP 94847 ahead of structurally related compounds [6].
Binding Kinetics Data Table
| Parameter | Value | Reference |
|---|---|---|
| Ki (MCHR1) | 2.2 nM | [1] [2] [3] |
| Kd (MCHR1) | 530 pM | [1] [2] [3] |
| Selectivity over α1A receptor | >80-fold | [1] [2] [3] |
| Selectivity over D2 receptor | >500-fold | [1] [2] [3] |
| Cross-reactivity (GPCR, ion channels, enzymes, transporters) | Minimal | [7] [8] [9] |
Functional Antagonism in cAMP Inhibition and Calcium Mobilization Assays
SNAP 94847 demonstrates robust functional antagonism through multiple second messenger pathways, particularly involving cyclic adenosine monophosphate inhibition and calcium mobilization responses. In calcium mobilization assays using FLIPR technology, the compound effectively inhibits melanin-concentrating hormone-induced calcium responses in cells stably expressing human melanin-concentrating hormone receptor 1 [10]. The functional antagonism is characterized by concentration-dependent inhibition curves, with the compound demonstrating complete blockade of melanin-concentrating hormone-mediated calcium signaling [10].
The compound's mechanism of action involves modulation of the cyclic adenosine monophosphate-protein kinase A signaling pathway. Studies conducted in locus coeruleus neurons demonstrate that SNAP 94847 pretreatment reverses melanin-concentrating hormone-induced reductions in intracellular cyclic adenosine monophosphate levels [11]. Furthermore, the antagonist restores phosphorylated protein kinase A expression that is diminished following melanin-concentrating hormone administration [11]. This restoration of cyclic adenosine monophosphate signaling correlates with the compound's ability to reverse melanin-concentrating hormone-induced behavioral effects [11].
Time-dependent functional inhibition has been observed in PathHunter β-arrestin recruitment assays, where SNAP 94847 exhibits increasing potency with extended incubation periods [12]. Without pre-incubation, the compound achieves an inhibitory concentration of 14 nanomolar, which decreases significantly to 1.9 nanomolar following 120 minutes of pre-incubation [12]. This time-dependent enhancement suggests that SNAP 94847 may exhibit characteristics of slowly dissociating antagonism or allosteric modulation [12].
The functional selectivity of SNAP 94847 extends beyond simple competitive antagonism. The compound effectively blocks melanin-concentrating hormone-induced reinstatement of food-seeking behavior while showing no effect on reinstatement induced by pellet-priming, environmental cues, or pharmacological stressors such as yohimbine [13] [14]. This selective inhibition pattern suggests that SNAP 94847 specifically targets melanin-concentrating hormone receptor 1-mediated pathways without broadly affecting other motivational systems [13] [14].
Functional Antagonism Data Table
| Assay Type | Effect/IC50 | Reference |
|---|---|---|
| cAMP Inhibition | Reversal of MCH-induced cAMP reduction | [11] |
| Calcium Mobilization (MCH-induced) | Inhibition of MCH-induced Ca2+ response | [4] [10] |
| PathHunter β-arrestin recruitment | Time-dependent inhibition | [12] |
| MCH-induced reinstatement (food seeking) | Decreased reinstatement | [13] [14] |
| Food-reinforced operant responding | Decreased responding | [13] [14] |
Cross-Reactivity Profiling Against G-Protein Coupled Receptors, Ion Channels, and Transporters
SNAP 94847 exhibits remarkable selectivity for melanin-concentrating hormone receptor 1 over a comprehensive panel of molecular targets, demonstrating minimal cross-reactivity with other G-protein coupled receptors, ion channels, enzymes, and transporters [7] [8] [9]. Extensive selectivity screening conducted against 64 different targets reveals that SNAP 94847 maintains inhibitory concentrations greater than 2000 nanomolar for all targets except the serotonin 2C receptor [10]. The compound demonstrates greater than 1000-fold selectivity for melanin-concentrating hormone receptor 1 over the serotonin 2C receptor, with a dissociation constant of 1120 nanomolar for the latter target [10].
The exceptional selectivity profile of SNAP 94847 over the α1A adrenergic receptor and dopamine D2 receptor represents a significant achievement in antagonist design. The compound exhibits greater than 80-fold selectivity over α1A adrenergic receptors and greater than 500-fold selectivity over dopamine D2 receptors [1] [2] [3]. This selectivity pattern is particularly important given the widespread distribution of these receptor subtypes and their involvement in cardiovascular and neurological functions [1] [2] [3].
Structural analysis reveals that the selectivity of SNAP 94847 results from specific molecular interactions within the melanin-concentrating hormone receptor 1 binding pocket that are not conserved in other receptor subtypes [4] [5]. The 4-arylpiperidine scaffold of SNAP 94847 forms optimal interactions with tryptophan 338 in melanin-concentrating hormone receptor 1, a residue that is replaced by alanine in melanin-concentrating hormone receptor 2, contributing to the compound's selectivity between these closely related receptors [4] [5].
Cross-reactivity profiling against ion channels and transporters demonstrates that SNAP 94847 binds with high affinity to mouse and rat melanin-concentrating hormone receptor 1 orthologs while maintaining minimal interaction with other membrane proteins [7] [8] [9]. This species cross-reactivity enables the compound's utility in rodent research models while maintaining the low off-target liability essential for selective pharmacological studies [7] [8] [9].
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
Wikipedia
Dates
2: Sun LL, Zhang Y, Liu JF, Wang J, Zhu WL, Zhao LY, Xue YX, Lu L, Shi J. Role of melanin-concentrating hormone in the nucleus accumbens shell in rats behaviourally sensitized to methamphetamine. Int J Neuropsychopharmacol. 2013 Sep;16(8):1767-80. doi: 10.1017/S1461145713000072. Epub 2013 Mar 1. PubMed PMID: 23449013.
3: Verty AN, Lockie SH, Stefanidis A, Oldfield BJ. Anti-obesity effects of the combined administration of CB1 receptor antagonist rimonabant and melanin-concentrating hormone antagonist SNAP-94847 in diet-induced obese mice. Int J Obes (Lond). 2013 Feb;37(2):279-87. doi: 10.1038/ijo.2012.35. Epub 2012 Apr 3. PubMed PMID: 22473329.
4: Able SL, Ivarsson M, Fish RL, Clarke TL, McCourt C, Duckworth JM, Napier C, Katugampola SD. Localisation of melanin-concentrating hormone receptor 1 in rat brain and evidence that sleep parameters are not altered despite high central receptor occupancy. Eur J Pharmacol. 2009 Aug 15;616(1-3):101-6. doi: 10.1016/j.ejphar.2009.06.009. Epub 2009 Jun 18. PubMed PMID: 19540226.
5: Nair SG, Adams-Deutsch T, Pickens CL, Smith DG, Shaham Y. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats. Psychopharmacology (Berl). 2009 Jul;205(1):129-40. doi: 10.1007/s00213-009-1523-6. Epub 2009 Apr 2. PubMed PMID: 19340414; PubMed Central PMCID: PMC3143407.
6: Marsteller DA, Gerald CP, Kong R, Cajina M, Craig DA, Swanson CJ. The MCH1 receptor antagonist SNAP 94847 induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice. Eur J Pharmacol. 2009 Jan 5;602(1):66-72. doi: 10.1016/j.ejphar.2008.10.051. Epub 2008 Nov 6. PubMed PMID: 19027732.
7: Smith DG, Hegde LG, Wolinsky TD, Miller S, Papp M, Ping X, Edwards T, Gerald CP, Craig DA. The effects of stressful stimuli and hypothalamic-pituitary-adrenal axis activation are reversed by the melanin-concentrating hormone 1 receptor antagonist SNAP 94847 in rodents. Behav Brain Res. 2009 Feb 11;197(2):284-91. doi: 10.1016/j.bbr.2008.08.026. Epub 2008 Aug 28. PubMed PMID: 18793675.
8: Chen CA, Jiang Y, Lu K, Daniewska I, Mazza CG, Negron L, Forray C, Parola T, Li B, Hegde LG, Wolinsky TD, Craig DA, Kong R, Wetzel JM, Andersen K, Marzabadi MR. Synthesis and SAR investigations for novel melanin-concentrating hormone 1 receptor (MCH1) antagonists part 2: A hybrid strategy combining key fragments of HTS hits. J Med Chem. 2007 Aug 9;50(16):3883-90. PubMed PMID: 17668922.
9: David DJ, Klemenhagen KC, Holick KA, Saxe MD, Mendez I, Santarelli L, Craig DA, Zhong H, Swanson CJ, Hegde LG, Ping XI, Dong D, Marzabadi MR, Gerald CP, Hen R. Efficacy of the MCHR1 antagonist N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-m ethylpropanamide (SNAP 94847) in mouse models of anxiety and depression following acute and chronic administration is independent of hippocampal neurogenesis. J Pharmacol Exp Ther. 2007 Apr;321(1):237-48. Epub 2007 Jan 19. PubMed PMID: 17237257.
